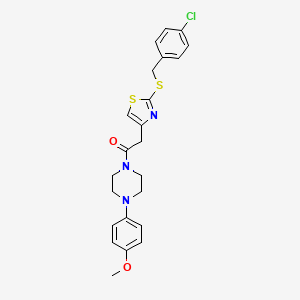
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O2S2 and its molecular weight is 474.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a thiazole derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Antitumor Properties
Research indicates that thiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. The presence of electron-donating groups like methoxy on the phenyl ring enhances this activity by increasing lipophilicity and receptor binding affinity .
Table 1: Antitumor Activity of Similar Thiazole Derivatives
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 | Bcl-2 inhibition |
| Compound B | 1.98 | Apoptosis induction |
| Target Compound | TBD | TBD |
Anticonvulsant Activity
Thiazoles have also been investigated for anticonvulsant properties. Some derivatives have shown efficacy in animal models, reducing seizure activity significantly. The structure-activity relationship (SAR) suggests that modifications in the piperazine or thiazole rings can enhance anticonvulsant effects, potentially through modulation of neurotransmitter systems .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies demonstrating activity against various bacterial strains. For example, derivatives with similar structures have been effective against Staphylococcus epidermidis and other pathogens, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Inhibiting key enzymes involved in cancer cell proliferation.
- Receptors : Modulating neurotransmitter receptors linked to seizure activities.
- Bacterial Targets : Disrupting essential bacterial functions leading to cell death.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antitumor Efficacy : A study demonstrated that a thiazole derivative significantly inhibited tumor growth in xenograft models, showing promise for future therapeutic applications.
- Anticonvulsant Trials : Clinical trials involving thiazole-based compounds reported notable reductions in seizure frequency among participants with refractory epilepsy.
- Antimicrobial Testing : Laboratory tests confirmed that certain thiazole derivatives exhibited antimicrobial properties comparable to standard antibiotics, suggesting their potential use in treating resistant infections.
属性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S2/c1-29-21-8-6-20(7-9-21)26-10-12-27(13-11-26)22(28)14-19-16-31-23(25-19)30-15-17-2-4-18(24)5-3-17/h2-9,16H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUUXKBCDANUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














